molecular formula C18H17ClN4O3S B2870703 3-{5-[1-(4-chlorobenzenesulfonyl)piperidin-4-yl]-1,2,4-oxadiazol-3-yl}pyridine CAS No. 946300-22-7

3-{5-[1-(4-chlorobenzenesulfonyl)piperidin-4-yl]-1,2,4-oxadiazol-3-yl}pyridine

Cat. No.: B2870703
CAS No.: 946300-22-7
M. Wt: 404.87
InChI Key: IQWCMOFZIDGHON-UHFFFAOYSA-N
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Description

3-{5-[1-(4-chlorobenzenesulfonyl)piperidin-4-yl]-1,2,4-oxadiazol-3-yl}pyridine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical sciences

Mechanism of Action

Target of Action

The primary targets of this compound are acetylcholinesterase (AChE) and urease . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, while urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia .

Mode of Action

The compound interacts with these targets by inhibiting their activity . In the case of acetylcholinesterase, this inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration. For urease, the inhibition reduces the production of ammonia and carbon dioxide .

Biochemical Pathways

The inhibition of acetylcholinesterase affects the cholinergic pathway, which plays a crucial role in muscle contraction, pain response, and cognitive functions. The inhibition of urease affects the urea cycle, which is involved in the metabolic processing of nitrogen .

Pharmacokinetics

They are metabolized by various enzymes and excreted through the kidneys .

Result of Action

The inhibition of acetylcholinesterase leads to an increase in acetylcholine concentration, which can have various effects depending on the specific context. The inhibition of urease reduces the production of ammonia and carbon dioxide, which can affect various physiological processes .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{5-[1-(4-chlorobenzenesulfonyl)piperidin-4-yl]-1,2,4-oxadiazol-3-yl}pyridine typically involves multiple steps, starting with the preparation of the piperidine and oxadiazole rings. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with piperidine to form the sulfonylpiperidine intermediate. This intermediate is then reacted with pyridine-3-carboxylic acid hydrazide under specific conditions to form the final oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-{5-[1-(4-chlorobenzenesulfonyl)piperidin-4-yl]-1,2,4-oxadiazol-3-yl}pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using hydrogenation techniques.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines .

Scientific Research Applications

3-{5-[1-(4-chlorobenzenesulfonyl)piperidin-4-yl]-1,2,4-oxadiazol-3-yl}pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 5-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole
  • 1-[(4-Chlorophenyl)sulfonyl]-4-piperidinylmethanol

Uniqueness

Compared to similar compounds, 3-{5-[1-(4-chlorobenzenesulfonyl)piperidin-4-yl]-1,2,4-oxadiazol-3-yl}pyridine stands out due to its unique combination of the piperidine, pyridine, and oxadiazole rings.

Properties

IUPAC Name

5-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]-3-pyridin-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O3S/c19-15-3-5-16(6-4-15)27(24,25)23-10-7-13(8-11-23)18-21-17(22-26-18)14-2-1-9-20-12-14/h1-6,9,12-13H,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQWCMOFZIDGHON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC(=NO2)C3=CN=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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